
Hexadecyltrimethylammonium isopropyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyltrimethylammonium isopropyl sulfate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in facilitating reactions and processes that involve complex molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium isopropyl sulfate can be synthesized through a quaternization reaction involving hexadecylamine and trimethylamine, followed by the addition of isopropyl sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization: Hexadecylamine reacts with trimethylamine in the presence of a suitable solvent, such as ethanol, to form hexadecyltrimethylammonium bromide.
Sulfonation: The hexadecyltrimethylammonium bromide is then treated with isopropyl sulfate to replace the bromide ion with the isopropyl sulfate ion, resulting in the formation of hexadecyltrimethylammonium isopropyl sulfate.
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium isopropyl sulfate involves large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
Hexadecyltrimethylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The most notable reactions involve substitution, where the isopropyl sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, such as hydroxide ions or other anions, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Hexadecyltrimethylammonium isopropyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: This compound is employed in cell lysis protocols to extract DNA and proteins from biological samples.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of hexadecyltrimethylammonium isopropyl sulfate involves its ability to interact with both hydrophilic and hydrophobic molecules. This dual interaction capability allows it to disrupt cell membranes, solubilize hydrophobic compounds, and facilitate the formation of micelles. The molecular targets include lipid bilayers in cell membranes and hydrophobic regions of proteins and other macromolecules.
類似化合物との比較
Hexadecyltrimethylammonium isopropyl sulfate is similar to other quaternary ammonium compounds, such as:
Cetrimonium bromide: Used as an antiseptic and in DNA extraction protocols.
Cetrimonium chloride: Commonly found in hair conditioners and other personal care products.
Hexadecyltrimethylammonium bromide: Used in the synthesis of nanoparticles and as a surfactant in various applications.
Uniqueness
What sets hexadecyltrimethylammonium isopropyl sulfate apart is its specific combination of the hexadecyltrimethylammonium cation with the isopropyl sulfate anion, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
特性
CAS番号 |
78480-17-8 |
|---|---|
分子式 |
C22H49NO4S |
分子量 |
423.7 g/mol |
IUPAC名 |
hexadecyl(trimethyl)azanium;propan-2-yl sulfate |
InChI |
InChI=1S/C19H42N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-3(2)7-8(4,5)6/h5-19H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChIキー |
TYZDCXVTANEDCG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


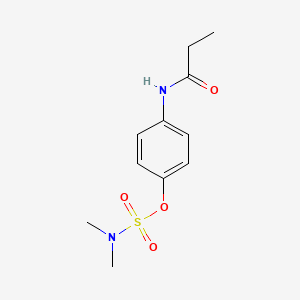
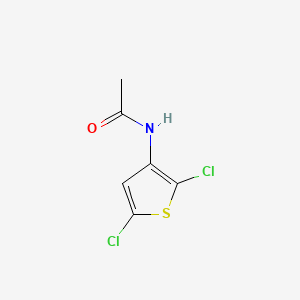


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
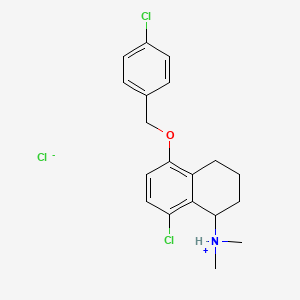

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
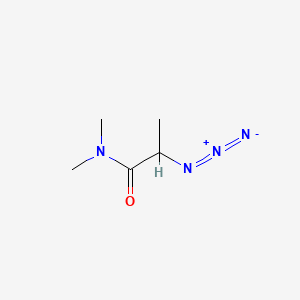
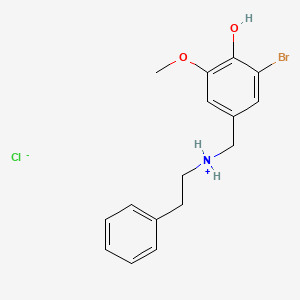
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
